molecular formula C19H24N4O3S B2687176 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide CAS No. 459154-36-0

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide

Cat. No.: B2687176
CAS No.: 459154-36-0
M. Wt: 388.49
InChI Key: ZAJBYNVHKXKOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Sulfonamide-Based Prodrug Development

Sulfonamides emerged as the first systemic antibacterial agents following the 1932 discovery of Prontosil, a prodrug metabolized to sulfanilamide. This breakthrough validated the concept of bioactivation and established sulfonamides as a versatile pharmacophore. Over subsequent decades, structural modifications to the sulfonamide core expanded their applications beyond antimicrobial therapy. The introduction of para-substituted sulfonamides, particularly those with aryl or heteroaryl groups, enabled selective targeting of enzymes such as carbonic anhydrase and cyclooxygenase isoforms.

The development of COX-2-selective inhibitors like valdecoxib and its prodrug parecoxib marked a pivotal shift. These agents retained the sulfonamide group as a key pharmacophore while incorporating bulky substituents to achieve isoform selectivity. This structural paradigm laid the groundwork for derivatives such as N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide , which repurposes the sulfonamide scaffold for neuroprotective applications.

Era Sulfonamide Development Milestone Therapeutic Impact
1930s Prontosil (sulfanilamide prodrug) First systemic antibacterial
1990s COX-2-selective inhibitors (e.g., valdecoxib) Inflammation/pain management
2020s Cyclohexanecarboxamide-sulfonamide hybrids Neuroprotection

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-13-12-14(2)21-19(20-13)23-27(25,26)17-10-8-16(9-11-17)22-18(24)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJBYNVHKXKOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-pyrimidinylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with a cyclohexanecarboxylic acid derivative under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, ranging from -10°C to 100°C, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, derivatives of pyrimidine-based compounds have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Antitumor Activity

  • Compound : N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide
  • Target : Various cancer cell lines
  • Findings : Demonstrated significant cytotoxicity with IC50 values in the low micromolar range.

Pharmacological Applications

The compound is also being studied for its role as a NAPE-PLD inhibitor , which is crucial in the biosynthesis of N-acylethanolamines (NAEs). NAEs are bioactive lipids implicated in various physiological processes, including pain modulation and neuroprotection. Inhibitors like N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl) derivatives have shown to modulate emotional behavior in animal models by altering NAE levels .

Case Study: NAPE-PLD Inhibition

  • Compound : Analogous pyrimidine derivatives
  • Mechanism : Inhibition of the enzyme N-acylphosphatidylethanolamine phospholipase D
  • Outcome : Reduced levels of NAEs in mouse brains; significant behavioral changes observed.

Biochemical Research

In biochemical studies, the compound's ability to interact with specific biological targets has been evaluated. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance binding affinity and selectivity for target enzymes .

Table 1: Structure-Activity Relationship Analysis

ModificationEffect on ActivityReference
Methyl group additionIncreased lipophilicity
Sulfonamide groupEnhanced potency
Cyclohexane ringImproved metabolic stability

Potential in Drug Development

Given its diverse biological activities, this compound serves as a promising lead compound for further drug development efforts targeting various diseases, particularly those involving metabolic dysregulation and cancer.

Mechanism of Action

The mechanism of action of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Core Sulfonamide Derivatives

a. N4-Acetylsulfamethazine (Compound 5)

  • Structure : Features an acetyl group instead of cyclohexanecarboxamide.
  • Properties : Lower molecular weight (C10H12N2O4S) and simpler acyl chain result in reduced steric hindrance compared to the cyclohexane analog.
  • Synthesis : Prepared via acetylation of sulfamethazine, yielding 95% purity with a melting point (mp) of 176–177°C .

b. N4-Valeroylsulfamethazine (Compound 38)

  • Structure: Contains a valeroyl (pentanoyl) group.
  • Yield: 96%, mp 176–177°C, with IR peaks at 1674 cm⁻¹ (CONH) and 1161 cm⁻¹ (SO₂NH) .

c. Target Compound

  • Differentiator: The cyclohexane ring introduces significant steric bulk, which may reduce metabolic degradation while maintaining DHPS inhibition. No direct mp data is available, but analogs with bulkier groups (e.g., cyclopropane derivatives) show higher thermal stability .

Cyclopropane and Pyrrolopyrimidine Analogs

a. 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide Derivative ()

  • Structure : Cyclopropane ring with dichlorovinyl and dimethyl substituents.
  • Properties : Higher rigidity and electronegativity due to the cyclopropane and Cl atoms. Molecular area: 322 Ų, excluded volume: 308 ų .
  • Biological Impact : The dichlorovinyl group may enhance antibacterial potency but increase toxicity risks compared to the cyclohexane analog.

b. Pyrrolo[2,3-d]pyrimidine Derivatives ()

  • Structure : Pyrrolopyrimidine core replaces the pyrimidinyl sulfonamide.
  • Properties : Compound 2g (C21H26N5O3S) exhibits a molecular ion peak at m/z 428.1761 (HRMS) and a yield of 22.9%. The heterocyclic core may improve DNA/RNA targeting but reduce sulfonamide-specific activity .

Physicochemical and Spectroscopic Properties

Property Target Compound N4-Acetylsulfamethazine (5) N4-Valeroylsulfamethazine (38) Cyclopropane Analog ()
Molecular Formula C20H25N4O3S C10H12N2O4S C16H20N4O3S C20H22Cl2N4O3S
Melting Point (°C) Not reported 176–177 176–177 Not reported
IR Peaks (cm⁻¹) ~1674 (CONH), ~1161 (SO₂NH) 1674 (CONH), 1161 (SO₂NH) 1674 (CONH), 1161 (SO₂NH) Not reported
Lipophilicity High (cyclohexane) Moderate (acetyl) High (valeroyl) Very high (cyclopropane + Cl)

Biological Activity

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide, also known by its chemical name and CAS number 110149-75-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula : C19H17N5O5S
  • Molecular Weight : 427.43 g/mol
  • CAS Number : 110149-75-2

Anticancer Activity

Recent studies have highlighted the compound's broad-spectrum anticancer activity. In vitro evaluations conducted by the National Cancer Institute (NCI) demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Broad Spectrum Activity : The compound showed a selectivity ratio ranging from 0.7 to 39 across nine cancerous subpanels tested, indicating its potential as a therapeutic agent against multiple cancer types .
  • Mechanism of Action :
    • Cell Cycle Arrest : The compound was found to arrest the cell cycle at the S phase, which is critical for DNA synthesis and replication .
    • Induction of Apoptosis : It significantly increased both early and late apoptosis in leukemia cell lines (HL60 and SR cells), with necrosis percentages increasing notably after treatment .
    • Comparison with Known Inhibitors : The activity was comparable to Duvelisib against PI3Kδ, with an IC50 value of 0.0034 µM, showcasing its potency in inhibiting key pathways involved in cancer cell survival .

Case Studies

Several case studies have been documented regarding the biological evaluation of similar pyrimidine derivatives, which provide insights into the potential applications of this compound.

Case Study Summary:

StudyCompoundCancer TypeIC50 (µM)Mechanism
1Compound 1cLeukemia0.0034PI3Kδ inhibition, apoptosis induction
2Compound XIVSolid Tumors0.09 - 4.03G2/M phase arrest, increased caspase-3 activity
3Compound XIXSW480 (Colon Cancer)11.08G2/M phase arrest, upregulation of apoptotic markers

Discussion

The biological activity of this compound suggests it could serve as a promising lead compound for further development in cancer therapeutics. Its ability to induce apoptosis and inhibit critical pathways involved in tumor growth highlights its potential utility in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide, and how are key intermediates purified?

  • Methodology : The synthesis typically involves sequential sulfonylation and amidation reactions. For example:

Sulfonylation : React 4-aminophenylsulfonyl chloride with 4,6-dimethyl-2-aminopyrimidine under basic conditions (e.g., NaHCO₃ in THF) to form the sulfonamide intermediate.

Amidation : Couple the intermediate with cyclohexanecarboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF.

  • Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) .

Q. Which analytical techniques are optimal for structural confirmation and purity assessment?

  • Spectroscopic Methods :

  • NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, particularly the sulfonamide linkage (δ 10–12 ppm for NH) and pyrimidine protons (δ 6.5–8.5 ppm) .
  • FT-IR : Identify characteristic peaks (e.g., sulfonamide S=O at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹).
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves intramolecular interactions, such as hydrogen bonds stabilizing the folded conformation (e.g., N–H⋯N in pyrimidine rings) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically addressed?

  • Approach :

Standardize Assays : Replicate experiments under controlled conditions (e.g., cell lines, enzyme concentrations).

Validate Targets : Use orthogonal methods (e.g., SPR for binding affinity, enzymatic inhibition assays).

Theoretical Frameworks : Link results to mechanistic models (e.g., allosteric modulation vs. competitive inhibition) to contextualize discrepancies .

  • Case Example : If IC₅₀ values vary, assess solvent effects (DMSO tolerance) or protein aggregation via dynamic light scattering (DLS) .

Q. What computational strategies predict binding modes of this compound with kinase targets?

  • Protocol :

Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or CDK2).

MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to evaluate stability of key residues (e.g., hinge region hydrogen bonds).

  • Validation : Compare predicted ΔG values with experimental ITC data .

Q. How can the 4,6-dimethylpyrimidinyl group’s role in pharmacokinetics be experimentally elucidated?

  • Design :

SAR Studies : Synthesize analogs (e.g., 4-methyl or 6-ethyl derivatives) and compare logP (HPLC), metabolic stability (microsomal assays), and membrane permeability (Caco-2 monolayers).

CYP Inhibition : Screen for cytochrome P450 interactions using fluorogenic substrates .

  • Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., steric bulk) with bioavailability metrics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.